

Part 1: Executive Summary & Chemical Identification

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Compound of Interest

Compound Name: *Kanamycin A heptakis(sulphate)*

CAS No.: 94108-19-7

Cat. No.: B12665060

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The Core Directive: This guide characterizes the spectrum of activity for **Kanamycin A Heptakis(sulphate)**. While standard Kanamycin Sulfate is a ubiquitous aminoglycoside antibiotic, the "Heptakis(sulphate)" designation (CAS 94108-19-7) refers to a specific stoichiometric form—often a high-purity salt complex used in analytical standards or specialized crystallographic applications.

Critical Application Note: Researchers must distinguish between the Antibiotic Salt (Kanamycin A + Sulfuric Acid) and the Polysulfated Derivative (Kanamycin A fully esterified with sulfate groups).

- If CAS 94108-19-7 (Salt): It functions as a broad-spectrum bactericidal antibiotic targeting the 30S ribosome.[1]
- If Polysulfated Ester (Derivative): It acts as a heparin mimetic with antiviral/anti-inflammatory properties and lacks classical antibacterial activity.
- This guide focuses on the Antibiotic Spectrum of the salt form, as implied by the request for "Spectrum of Activity" in a microbiological context.

Part 2: Spectrum of Activity

Kanamycin A exhibits a concentration-dependent bactericidal effect. Its spectrum is primarily Gram-negative aerobic bacilli, with specific utility against Mycobacterium species. It is notably ineffective against anaerobes and Streptococci.

Table 1: Antimicrobial Spectrum & Susceptibility Profile[1][4]

Organism Group	Susceptibility	Key Genera/Species	Clinical/Research Relevance
Gram-Negative (Aerobes)	High	Escherichia coli, Klebsiella pneumoniae, Proteus spp. (Indole +/-), Enterobacter aerogenes, Serratia marcescens	Primary target in cell culture selection and fermentation.
Gram-Negative (Resistant)	Resistant	Pseudomonas aeruginosa, Burkholderia cepacia, Stenotrophomonas maltophilia	Intrinsic resistance via efflux (MexXY) and low permeability.
Gram-Positive	Variable/Low	Staphylococcus aureus (Methicillin-susceptible)	Active, but rarely used due to better alternatives (e.g., Gentamicin).
Gram-Positive (Resistant)	Resistant	Streptococcus pyogenes, Streptococcus pneumoniae, Enterococci	Intrinsic resistance (poor uptake).
Mycobacteria	High	Mycobacterium tuberculosis, M. kansasii	Second-line anti-TB agent (injectable).
Anaerobes	Resistant	Bacteroides, Clostridium	Uptake requires oxygen-dependent electron transport.

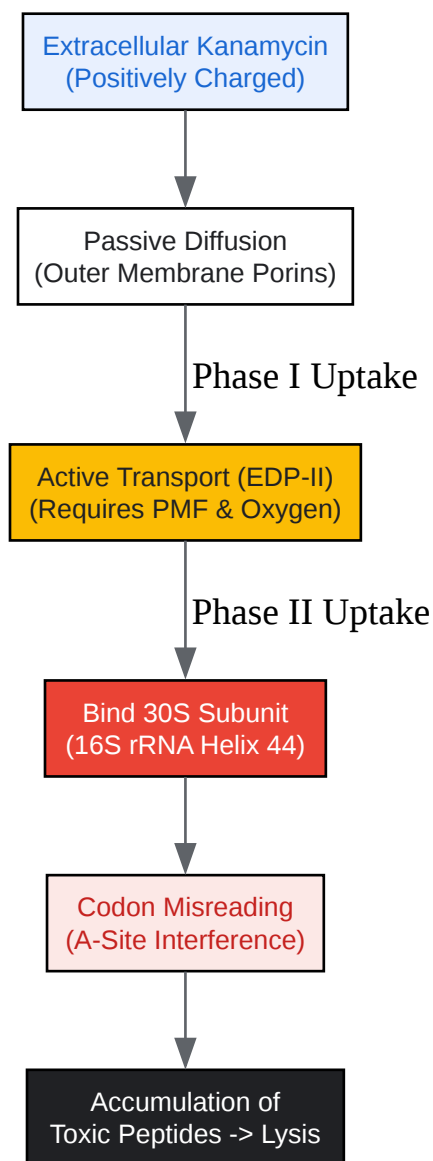
Part 3: Mechanism of Action (MoA)

Kanamycin A is an irreversible inhibitor of protein synthesis.[2] The "Heptakis(sulphate)" salt dissociates in aqueous media to release the active Kanamycin polycation.

The Pathway:

- Uptake Phase I (EDP-I): Ionic binding to the cell surface and passive diffusion through porins.
- Uptake Phase II (EDP-II): Energy-dependent transport across the inner membrane (requires Electron Transport Chain/PMF). This is why anaerobes are resistant.
- Target Binding: Binds to the 16S rRNA of the 30S ribosomal subunit.[2]
- Effect: Induces codon misreading (mistranslation) and inhibits translocation, leading to the accumulation of truncated, non-functional proteins and eventual cell death.

Figure 1: Kanamycin Mechanism of Action[1]



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Caption: Step-wise progression of Kanamycin uptake and ribosomal interference leading to bactericidal activity.

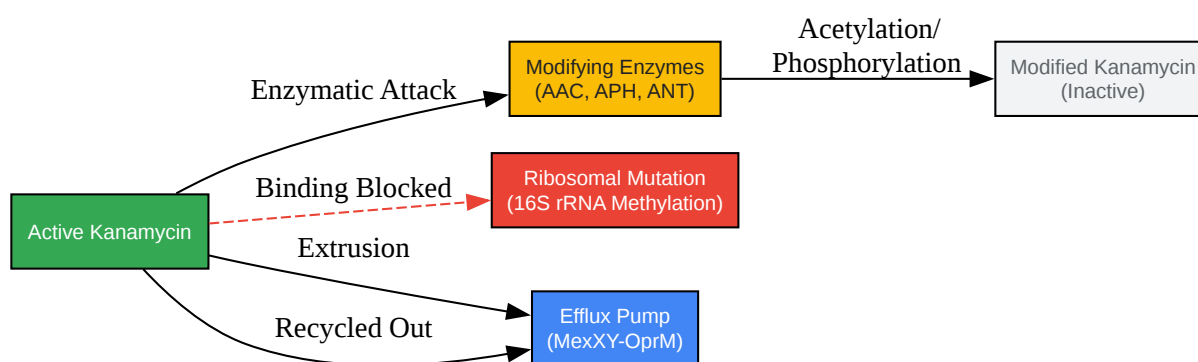
Part 4: Resistance Mechanisms

Resistance to Kanamycin is a critical consideration in experimental design, particularly when using it as a selection agent (e.g., NPTII gene selection).

Primary Mechanisms:

- Aminoglycoside Modifying Enzymes (AMEs): The most common mechanism. Enzymes covalently modify hydroxyl or amino groups, preventing ribosomal binding.
 - Acetyltransferases (AAC): Acetylate -NH₂ groups.
 - Phosphotransferases (APH): Phosphorylate -OH groups (e.g., APH(3')-IIa is the product of the nptII gene used in transgenics).
 - Nucleotidyltransferases (ANT): Adenylate -OH groups.
- Ribosomal Methylation: 16S rRNA methylases (e.g., ArmA, RmtB) methylate the binding site, conferring high-level resistance.
- Efflux Pumps: Active extrusion (e.g., MexXY-OprM in *P. aeruginosa*).

Figure 2: Resistance Pathways



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Caption: The three pillars of Kanamycin resistance: Enzymatic modification, Target protection, and Efflux.[3]

Part 5: Technical Protocols (Self-Validating)

Important Stoichiometry Alert: Standard Kanamycin Sulfate protocols often assume a potency of ~750 µg/mg (Kanamycin base). The "Heptakis(sulphate)" form (CAS 94108-19-7) likely has a significantly higher Molecular Weight (MW) due to the high sulfate ratio.

- Standard MW (Mono-sulfate): ~582 g/mol
- Heptakis MW (Estimated): >1000 g/mol (Check specific CoA).
- Failure to correct for MW will result in under-dosing.

Protocol 1: Preparation of Stock Solution (50 mg/mL)

- Calculate Mass:

If potency is unknown, use the MW ratio:

- Dissolution: Dissolve the calculated mass of **Kanamycin A Heptakis(sulphate)** in Milli-Q Water. (Do not use PBS; phosphate can precipitate with high concentrations of divalent cations if present).
- Sterilization: Syringe filter through a 0.22 μm PES (Polyethersulfone) membrane.
 - Validation: The solution should be clear and colorless. If yellow, oxidation has occurred—discard.
- Aliquot & Storage: Store at -20°C . Stable for 6-12 months. Avoid freeze-thaw cycles.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

- Inoculum Prep: Dilute overnight culture of E. coli (e.g., DH5) to $\text{OD}_{600} = 0.08\text{-}0.1$ (0.5 McFarland). Dilute further 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Plate Setup: Use a 96-well plate. Add 100 μL of CAMHB to columns 2-12.
- Drug Addition: Add 200 μL of 100 $\mu\text{g}/\text{mL}$ Kanamycin stock to column 1.
- Serial Dilution: Transfer 100 μL from col 1 to col 2, mix, transfer to col 3... discard 100 μL from col 10. (Cols 11/12 are Growth/Sterility controls).
- Inoculation: Add 100 μL of diluted inoculum to wells 1-11.

- Incubation: 37°C for 16-20 hours.
- Readout: The MIC is the lowest concentration with no visible growth.
 - Expected MIC for E. coli: 2 - 8 µg/mL.

References

- PubChem. (2025).[2][3] Kanamycin A Sulfate Compound Summary. National Library of Medicine. [[Link](#)]
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- 3. Ditrिमethylolpropane tetraacrylate | C₂₄H₃₄O₉ | CID 175585 - PubChem [pubchem.ncbi.nlm.nih.gov]
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